molecular formula C20H12F3N3O2S B2974325 1-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 955964-22-4

1-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2974325
CAS No.: 955964-22-4
M. Wt: 415.39
InChI Key: CMKANJNRUNRPLR-UHFFFAOYSA-N
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Description

1-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a biphenyl moiety, a thiazole ring, a pyrazole ring, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions include the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of the desired bonds .

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to achieve these goals .

Chemical Reactions Analysis

1-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in key biological processes. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity for its targets .

Properties

IUPAC Name

1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3O2S/c21-20(22,23)17-15(18(27)28)10-24-26(17)19-25-16(11-29-19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKANJNRUNRPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N4C(=C(C=N4)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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